2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Overview
Description
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a complex organic compound characterized by the presence of trifluoromethyl groups and a hex-3-yne-2,5-diol backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. This can be achieved through radical trifluoromethylation of a suitable aromatic compound . The subsequent steps involve the formation of the hex-3-yne-2,5-diol backbone through alkyne coupling reactions and hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to the presence of trifluoromethyl groups, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-]: Another compound with a trifluoromethyl group and a furo[3,2-] backbone.
3,5-Bis(trifluoromethyl)phenyl isocyanate: A compound with two trifluoromethyl groups and an isocyanate functional group.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is unique due to its specific combination of trifluoromethyl groups and a hex-3-yne-2,5-diol backbone, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,1,1-trifluoro-2-phenyl-5-[3-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6O2/c1-16(26,14-8-5-9-15(12-14)18(20,21)22)10-11-17(27,19(23,24)25)13-6-3-2-4-7-13/h2-9,12,26-27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPGFWNTSKMPDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC(=CC=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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